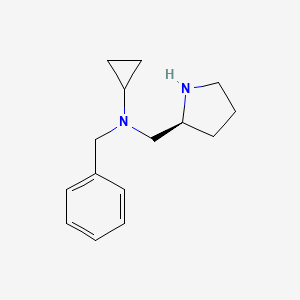

Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Description

Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a pyrrolidine-derived compound characterized by a nitrogen-containing five-membered ring (pyrrolidine) with a benzyl group, a cyclopropyl substituent, and an (S)-configured side chain. This compound, with CAS number 240815-52-5, was historically cataloged by CymitQuimica as part of their portfolio of specialized heterocyclic compounds . Pyrrolidine derivatives are widely utilized in pharmaceutical and fine chemical industries due to their structural versatility and bioactivity, particularly in anti-inflammatory applications . However, this compound has been discontinued, and further information regarding its synthesis, pharmacological profile, or commercial availability requires direct inquiry with the manufacturer .

Properties

IUPAC Name |

N-benzyl-N-[[(2S)-pyrrolidin-2-yl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17(15-8-9-15)12-14-7-4-10-16-14/h1-3,5-6,14-16H,4,7-12H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIKROJKPGHWDS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Ring: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a pyrrolidine derivative.

Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting double bonds or carbonyl groups into alkanes or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-ketone, while reduction could produce benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethanol.

Scientific Research Applications

Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it might inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound features a cyclopropyl group and a stereospecific (S)-configured side chain, distinguishing it from analogs like 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, which incorporates an ethanol moiety .

Functional Implications :

- Pyrrolidine derivatives with benzyl groups (e.g., the target compound) are often explored for their lipophilicity and binding affinity to biological targets, such as neurotransmitter receptors or enzymes .

- The discontinued status of all listed compounds suggests challenges in scalability, stability, or efficacy in preclinical/clinical studies, though specific data are unavailable .

Biological Activity

Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest interactions with various biological targets, including neurotransmitter systems, enzymes, and receptors. This article explores the compound's biological activity through a synthesis of available research findings, case studies, and data tables.

Structural Overview

The compound features a pyrrolidine ring and a cyclopropyl moiety, which are significant in determining its biological properties. The presence of these functional groups is indicative of potential interactions with neurotransmitter receptors, similar to other known psychoactive substances.

The mechanism of action for this compound involves its ability to modulate the activity of specific enzymes and receptors. It may act as an inhibitor or an activator, influencing various metabolic pathways. Research indicates that the compound could interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and other physiological processes.

Neurotransmitter Modulation

Studies have shown that compounds with similar structures can affect neurotransmitter release. For instance, pyrrolidine derivatives have been evaluated for their effects on serotonin and dopamine levels in vitro. These studies suggest that this compound may exhibit similar properties, potentially influencing mood and behavior .

Antimicrobial Properties

Recent investigations into the antibacterial and antifungal activities of related pyrrolidine compounds indicate that they can effectively inhibit the growth of various pathogens. For example, certain pyrrolidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete inhibition |

| Escherichia coli | 0.025 | Significant growth inhibition |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The compound's structural components can be analyzed to elucidate how variations might enhance or diminish its biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Pyrrolidine ring | Essential for receptor binding |

| Cyclopropyl group | Influences steric properties affecting binding |

| Benzyl substitution | Enhances lipophilicity, potentially improving bioavailability |

Research has shown that modifications to the cyclopropyl or pyrrolidine structures can lead to significant changes in biological efficacy, highlighting the importance of these features in drug design .

Case Studies

Several case studies have explored related compounds' effects on various biological systems:

- Dopaminergic Activity : A study focusing on structurally similar pyrrolidine derivatives indicated that certain modifications could enhance dopaminergic activity, suggesting potential applications in treating disorders like depression or schizophrenia .

- Antimicrobial Efficacy : Another investigation assessed a series of pyrrolidine compounds for their antibacterial properties against multiple strains. Results indicated that specific structural modifications led to improved efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.